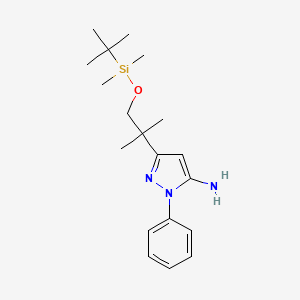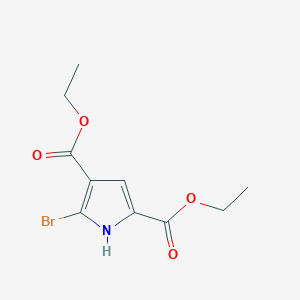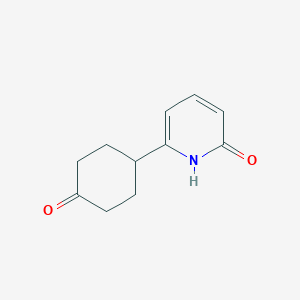
4-(6-HYDROXYPYRIDIN-2-YL)CYCLOHEXAN-1-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6-HYDROXYPYRIDIN-2-YL)CYCLOHEXAN-1-ONE is a heterocyclic organic compound that features a pyridinone ring fused with a cyclohexanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-HYDROXYPYRIDIN-2-YL)CYCLOHEXAN-1-ONE typically involves the condensation of cyclohexanone with a suitable pyridine derivative under controlled conditions. One common method involves the use of catalytic hydrogenation of 4-hydroxybenzoic acid, followed by esterification and oxidation steps . The reaction conditions often require specific temperatures, pressures, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(6-HYDROXYPYRIDIN-2-YL)CYCLOHEXAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
4-(6-HYDROXYPYRIDIN-2-YL)CYCLOHEXAN-1-ONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 4-(6-HYDROXYPYRIDIN-2-YL)CYCLOHEXAN-1-ONE exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological responses. Detailed studies on its binding affinity and molecular interactions are ongoing to fully understand its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-oxo-cyclohexyl-acetic acid methyl ester
- Thioacetic acid S-(4-oxo-cyclohexyl) ester
Uniqueness
4-(6-HYDROXYPYRIDIN-2-YL)CYCLOHEXAN-1-ONE is unique due to its fused ring structure, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C11H13NO2 |
|---|---|
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
6-(4-oxocyclohexyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C11H13NO2/c13-9-6-4-8(5-7-9)10-2-1-3-11(14)12-10/h1-3,8H,4-7H2,(H,12,14) |
InChI-Schlüssel |
LQQRBECXGGNVJN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)CCC1C2=CC=CC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



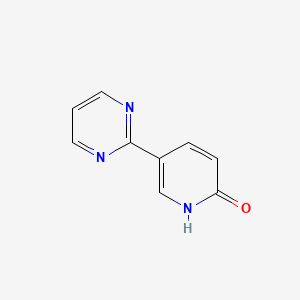


![3-(chloromethyl)-Furo[3,4-b]pyridine-5,7-dione](/img/structure/B8401277.png)

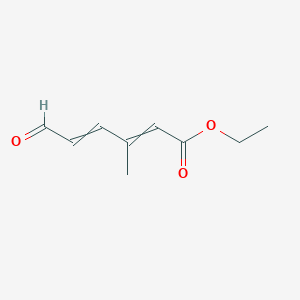
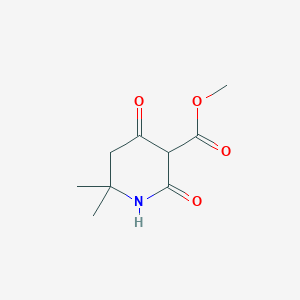
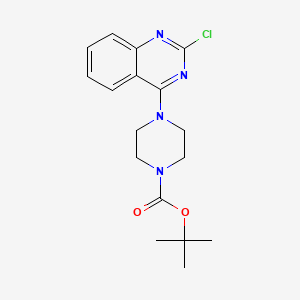
![3-(Bromomethyl)-2-methylimidazo[1,2-a]pyridine](/img/structure/B8401329.png)
![7-Chloro-2-(4-methyl-thiazol-2-yl)-thieno[3,2-b]pyridine](/img/structure/B8401336.png)

